

A Technical Guide to the Physicochemical Characterization of 2,8-dichloroquinazoline

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Compound of Interest

Compound Name: 2,8-Dichloroquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **2,8-dichloroquinazoline**, with a particular focus on its melting point. Due to the limited availability of experimental data for this specific isomer, this document outlines established methodologies for its synthesis and characterization, drawing parallels with structurally related compounds. This guide is intended to equip researchers in the fields of medicinal chemistry and drug development with the necessary information to handle and characterize this and similar quinazoline derivatives.

Data Presentation: Physicochemical Properties

While specific experimental data for the melting point of **2,8-dichloroquinazoline** is not readily available in the cited literature, data for the closely related isomer, 2,4-dichloroquinazoline, is well-documented and presented below for comparative purposes. This data provides a reasonable estimate for the expected melting range of other dichloro-substituted quinazolines.

Compound	Melting Point (°C)	Appearance	Molecular Formula	Molar Mass (g/mol)
2,4-dichloroquinazoline	115 - 123	White to yellow to light brown powder or crystalline powder	C ₈ H ₄ Cl ₂ N ₂	199.04

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of a chloro-substituted quinazoline and the determination of its melting point. These protocols are based on established chemical literature and provide a robust framework for the characterization of **2,8-dichloroquinazoline**.

Synthesis of a Chloro-Substituted Quinazoline Derivative

The synthesis of chloro-substituted quinazolines can be achieved through various methods. A common approach involves the cyclocondensation of an appropriately substituted aminobenzoic acid with a source of a single carbon atom, such as formamide. The following is a representative protocol adapted from the synthesis of 8-chloroquinazolin-4-ol.[\[1\]](#)

Materials:

- 2-amino-3-chlorobenzoic acid
- Formamide
- Ethanol
- Deionized water
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Vacuum filtration apparatus
- Thin Layer Chromatography (TLC) supplies

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).^[1]
- **Heating:** Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.^[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water while stirring.
- **Isolation:** The solid product that precipitates out of the solution should be collected by vacuum filtration.
- **Purification:** Wash the collected crude product with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure chloro-substituted quinazoline product.^[1]

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.^[2] The following protocol outlines the capillary method for determining the melting point range.^[2]

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- The synthesized and purified quinazoline derivative

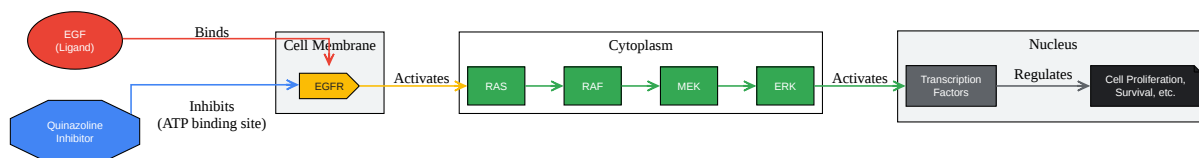
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the crystalline sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- **Initial Rapid Determination:** Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This provides a rough estimate and saves time in subsequent, more accurate measurements.
- **Accurate Determination:** Prepare two more capillary tubes with the sample. Place them in the melting point apparatus and heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.
- **Slow Heating:** Decrease the heating rate to 1-2 °C per minute.
- **Observation and Recording:** Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.0 °C.
- **Consistency:** Repeat the accurate determination to ensure the values are consistent.

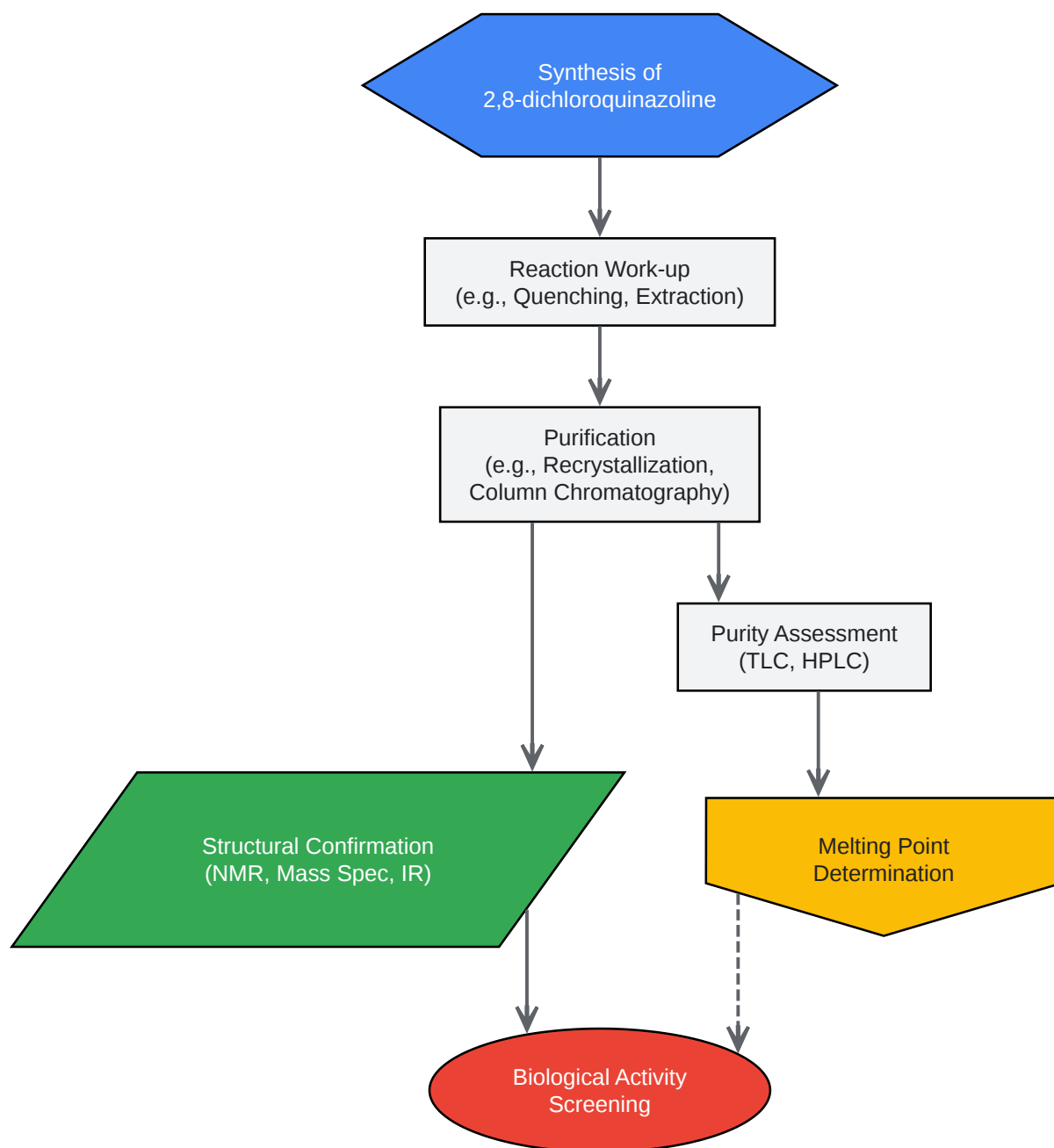
Visualizations: Signaling Pathways and Experimental Workflows

To provide a broader context for the relevance of quinazoline derivatives in drug development and the general workflow for their characterization, the following diagrams are provided.



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Caption: EGFR Signaling Pathway Inhibition by a Quinazoline Derivative.



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Caption: General Experimental Workflow for Compound Characterization.

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References

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